2-Amino-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-3-phenylpropanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Amino-3-phenylpropanamide hydrochloride, also known as Phenylalanylamide , is a derivative of phenylalanine. It is believed to interact with the Genome polyprotein . .
Mode of Action
As a derivative of phenylalanine, it may interact with its target, the Genome polyprotein, resulting in changes at the molecular level
Biochemical Pathways
It is suggested that this compound may be involved in pathways related to bowel disease and diabetes . .
Pharmacokinetics
It is suggested that this compound has high gastrointestinal (gi) absorption . . These properties may influence the bioavailability of the compound.
Result of Action
As it interacts with the Genome polyprotein , it may induce changes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that phenylalanine derivatives can participate in various biochemical reactions
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a derivative of phenylalanine, it may be involved in the phenylpropanoid pathway .
Biological Activity
2-Amino-3-phenylpropanamide hydrochloride, a compound with the molecular formula C9H12N2O·HCl, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features an amine group and a phenyl group, which contribute to its biological activity. Its hydrochloride form enhances solubility in biological systems, making it a suitable candidate for various applications.
Property | Value |
---|---|
Molecular Formula | C9H12N2O·HCl |
Molecular Weight | 196.66 g/mol |
CAS Number | 1236267-49-4 |
Solubility | Soluble in water |
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that this compound could induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death .
2. Antimicrobial Activity
The compound has also displayed antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits certain kinases involved in cancer cell signaling pathways, leading to reduced cell growth.
- Receptor Modulation : It interacts with various receptors, potentially altering their signaling cascades, which is particularly relevant in inflammatory responses .
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cells .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited the growth of both bacteria at concentrations ranging from 50 to 100 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives:
Derivative | IC50 (µM) | Activity |
---|---|---|
2-Amino-N,N-diethyl-3-phenylpropanamide | 30 | Moderate Anticancer |
N,N-Diallyl-2-amino-3-phenylpropanamide | 20 | Strong Antimicrobial |
These findings suggest that modifications to the phenyl group can enhance biological activity, paving the way for the development of more effective derivatives .
Properties
IUPAC Name |
2-amino-3-phenylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507319 | |
Record name | Phenylalaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-83-1 | |
Record name | Phenylalaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.